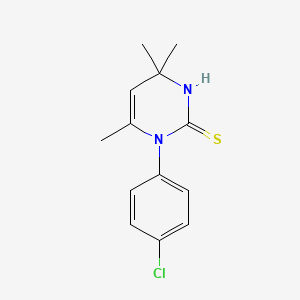

![molecular formula C19H17N5O2 B5560122 5-苯基-7-(2-吡啶基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯](/img/structure/B5560122.png)

5-苯基-7-(2-吡啶基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical reactions. For instance, Gomha et al. (2017) described the synthesis of a closely related compound through the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, highlighting the complexity and specificity required in these synthesis procedures (Gomha, Muhammad, & Edrees, 2017). Such methodologies underscore the need for precise control over reaction conditions to achieve desired outcomes.

Molecular Structure Analysis

The molecular structure of ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives is confirmed through various spectroscopic techniques, including FTIR, HRESI-MS, 1H- and 13C-NMR, and sometimes 2D NMR, as demonstrated by Suwito et al. (2018) in their synthesis of a dihydrotetrazolopyrimidine derivative (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018). These analyses provide detailed insights into the molecular fingerprints essential for characterizing the compound's unique structural features.

Chemical Reactions and Properties

The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives varies significantly depending on the substituents present on the core structure. For example, Youssef et al. (2011) explored the reactivity of a similar compound, leading to the formation of various heterocyclic systems through reactions with different reagents, demonstrating the compound's versatility in chemical synthesis (Youssef, Abbady, Ahmed, & Omar, 2011).

Physical Properties Analysis

The physical properties of ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, such as melting points, solubility, and thermal stability, are crucial for their handling and application in various fields. Khaligh et al. (2020) emphasized the role of additives in enhancing the reaction conditions for synthesizing triazolo-pyrimidines, which indirectly affects their physical properties by offering a greener and more efficient synthesis pathway (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are critical for understanding and expanding the applications of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Research by Medwid et al. (1990) on triazolo[1,5-c]pyrimidines as potential antiasthma agents exemplifies the exploration of chemical properties for therapeutic purposes, although this specific application falls outside the scope of our discussion due to the exclusion of drug use information (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

科学研究应用

合成和化学性质

- 已经开发出合成乙基 5-氨基-7-(4-苯基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸酯衍生物的新方案。引入了一种名为 4,4'-三亚甲基二哌啶的添加剂,用于环保且实用地制备这些衍生物。这种方法遵循绿色化学原则,提供了多种优势,如减少危险材料的使用和产生较少的危险废物 (Khaligh 等人,2020)。

在抗结核药中的应用

- 已经合成了有希望的抗结核药乙基 5-甲基-7-(噻吩-2-基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸的结构类似物。这些化合物显示出结核抑制作用,表明在治疗结核病方面具有潜力 (Titova 等人,2019)。

潜在的抗哮喘药

- 已经探索了某些乙基 5-苯基-7-(2-吡啶基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸衍生物作为抗哮喘药的潜力。这些化合物在人嗜碱性粒细胞组胺释放试验中显示出作为介质释放抑制剂的活性 (Medwid 等人,1990)。

抗肿瘤活性

- 使用类似结构合成的乙基 7-甲基-1-(4-硝基苯基)-5-苯基-3-(噻吩-2-基)-1,5-二氢[1,2,4]三唑并[4,3-a]嘧啶-6-羧酸等新化合物已在针对人肺和肝细胞癌细胞系的体外抗肿瘤活性中显示出很高的效力 (Gomha 等人,2017)。

作用机制

The mechanism of action of these compounds is believed to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties, with some compounds showing significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

属性

IUPAC Name |

ethyl 5-phenyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-2-26-18(25)15-16(13-8-4-3-5-9-13)23-19-21-12-22-24(19)17(15)14-10-6-7-11-20-14/h3-12,17H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETZFSMSDBSZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-phenyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)

![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)

![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)

![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)

![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)